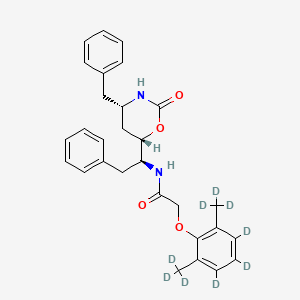
N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9: is a derivative of Lopinavir, a well-known HIV protease inhibitor. This compound is often used in research related to antiviral and antiretroviral therapies, particularly in the context of HIV and COVID-19 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 involves multiple steps, starting from the parent compound, LopinavirSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its potential antiviral properties, particularly against HIV and COVID-19.
Industry: Utilized in the development of new antiviral drugs
Mecanismo De Acción
The mechanism of action of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 involves inhibiting the activity of HIV protease, an enzyme critical for the viral lifecycle. By binding to the active site of the enzyme, the compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Lopinavir: The parent compound, also an HIV protease inhibitor.
Ritonavir: Often used in combination with Lopinavir to enhance its efficacy.
Saquinavir: Another HIV protease inhibitor with a similar mechanism of action.
Uniqueness
N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 is unique due to its modified structure, which may offer different pharmacokinetic properties and potentially enhanced efficacy or reduced side effects compared to its parent compound .
Propiedades
Fórmula molecular |
C29H32N2O4 |
|---|---|
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
N-[(1S)-1-[(4S,6S)-4-benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-[3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenoxy]acetamide |
InChI |
InChI=1S/C29H32N2O4/c1-20-10-9-11-21(2)28(20)34-19-27(32)31-25(17-23-14-7-4-8-15-23)26-18-24(30-29(33)35-26)16-22-12-5-3-6-13-22/h3-15,24-26H,16-19H2,1-2H3,(H,30,33)(H,31,32)/t24-,25-,26-/m0/s1/i1D3,2D3,9D,10D,11D |
Clave InChI |
XAMVJQYRFDXGPR-JIKUYRBXSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H]3C[C@@H](NC(=O)O3)CC4=CC=CC=C4)C([2H])([2H])[2H])[2H] |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C3CC(NC(=O)O3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,6S)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid](/img/structure/B12430333.png)
![1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-{2-[(6-{[1-(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidine-2-amido)-2,3-dihydro-1H-inden-2-yl]oxy}hexa-2,4-diyn-1-yl)oxy]-2,3-dihydro-1H-inden-1-yl}pyrrolidine-2-carboxamide](/img/structure/B12430345.png)

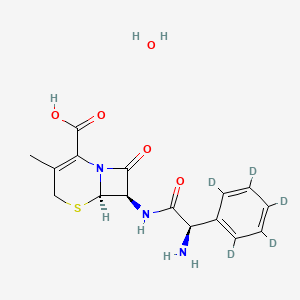
![Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2h-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate](/img/structure/B12430364.png)
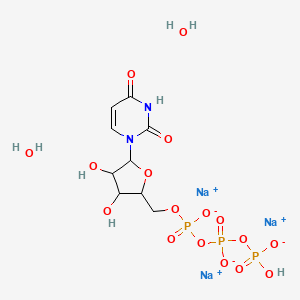
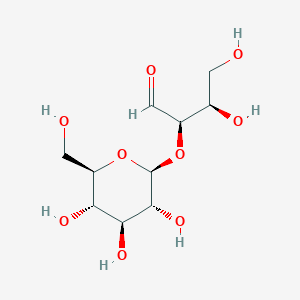
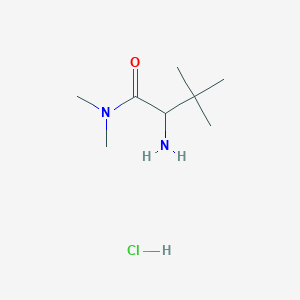
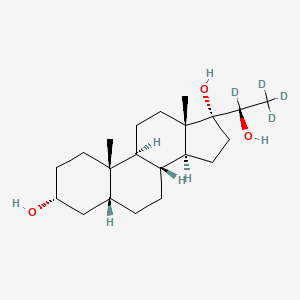
![7-Fluoropyrrolo[1,2-a]quinolin-4-amine](/img/structure/B12430394.png)
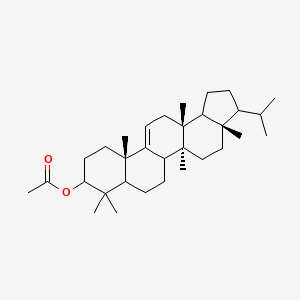
![1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene](/img/structure/B12430409.png)
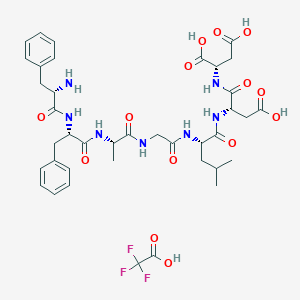
![[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid](/img/structure/B12430412.png)
